molecular formula C8H4ClNOS B2970883 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde CAS No. 1367965-39-6

7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde

Cat. No. B2970883
CAS RN: 1367965-39-6
M. Wt: 197.64
InChI Key: OWWNHPARTURJSQ-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4ClNOS and a molecular weight of 197.64 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4ClNOS/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 197.64 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Hydrazone Derivatives

A study presented the synthesis of hydrazone derivatives bearing a chlorothienopyridine moiety, starting from ethyl-4,6-dichloronicotinate. These derivatives underwent various chemical reactions, including reduction, oxidation, and cyclization, to form compounds that were further evaluated for their antibacterial properties. This research demonstrates the versatility of chlorothienopyridine compounds in synthesizing new chemical entities with potential biological activities (N. Rao, M. V. Rao, K. Prasad, 2019).

Development of Novel Organic Compounds

Another research effort focused on the synthesis of 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, showcasing the potential of chlorothienopyridine derivatives in generating novel organic compounds with interesting chemical properties, such as fluorescence and absorption characteristics. This study highlights the application of these compounds in creating materials with specific optical properties (Thomas Landmesser, A. Linden, Hanspeter Hansen, 2008).

Biological and Pharmaceutical Research

Antibacterial Applications

The antibacterial evaluation of synthesized hydrazone derivatives bearing the chlorothienopyridine moiety indicated significant activity against both Gram-positive and Gram-negative bacterial strains. This suggests the potential of 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde derivatives in developing new antibacterial agents, contributing to the ongoing search for novel antibiotics (N. Rao, M. V. Rao, K. Prasad, 2019).

Chemical Sensors

Research into the use of pyridine-2-carbaldehyde derivatives for the construction of chemical sensors demonstrates another fascinating application. Specifically, a study utilized a derivative as a neutral ionophore in creating a sensor for Er(III) ions, showcasing the chemical's role in sensitive and selective detection technologies. This application is particularly relevant in analytical chemistry, environmental monitoring, and industrial processes (M. Ganjali, M. Rezapour, Solmaz Rasoolipour, P. Norouzi, M. Adib, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

7-chlorothieno[2,3-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWNHPARTURJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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